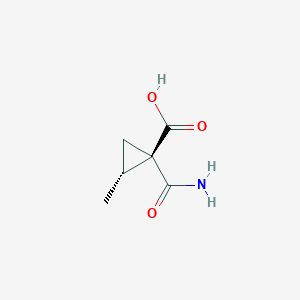

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a key intermediate in the biosynthesis of ethylene in plants and has potential biological activities. The stereochemistry of this compound indicates that it has both carbamoyl and carboxylic acid functional groups on a cyclopropane ring with specific three-dimensional orientations .

Synthesis Analysis

The synthesis of related cyclopropane derivatives often involves diastereoselective processes or the use of enantiomerically pure starting compounds. For example, the synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives has been achieved through methods such as the "diazo-addition" method, starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors . Additionally, enantioselective chemoenzymatic synthesis has been used to produce enantiomerically pure monocarboxylic acids from racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester, which can then be converted into 1-amino 2-methyl cyclopropane carboxylic acids .

Molecular Structure Analysis

The molecular structure and conformation of cyclopropane derivatives can be complex due to the presence of multiple stereocenters. For instance, the crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, revealed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. Conformational analysis using molecular mechanics methods has shown that the conformation observed in the crystal state is influenced by intermolecular hydrogen bonding .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical transformations to yield compounds with potential biological activities. For example, the reaction of methyl 1,1,2-tribromocyclopropanecarboxylate with methyllithium leads to methyl 2-bromocyclopropene carboxylate, demonstrating the versatility of cyclopropane derivatives as intermediates for the synthesis of other compounds . Additionally, the transformation of 1-aminocyclopropane-1-carboxylic acid derivatives has been studied for their affinity for glutamate receptors, with some derivatives showing activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives like this compound are influenced by their functional groups and stereochemistry. The presence of carbamoyl and carboxylic acid groups can affect the solubility, acidity, and reactivity of the compound. The stereochemistry can also impact the compound's ability to participate in specific biological interactions or chemical reactions. For instance, the enantiomeric purity of cyclopropane derivatives is crucial for their use as building blocks in the preparation of pharmaceuticals, such as potent HCV NS3 protease inhibitors .

Applications De Recherche Scientifique

Ethylene Precursor in Plants

One major application area involves the study of ethylene precursors in plants. Ethylene is a critical plant hormone involved in numerous developmental processes and stress responses. For instance, Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, in wheat leaves, highlighting the metabolic pathways of ethylene synthesis and its regulation in higher plants (Hoffman, Yang, & McKeon, 1982).

Synthetic Approaches in Pharmaceutical Industry

Another significant application is in the pharmaceutical industry, where the synthesis of cyclopropane-containing compounds is of interest due to their pharmacophoric properties. Sato et al. (2016) discussed synthetic approaches to (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), a crucial unit in potent hepatitis C virus (HCV) NS3/4A protease inhibitors. This work underscores the importance of these compounds in developing new generations of antiviral drugs (Sato et al., 2016).

Enzymatic Reactions and Inhibitors

Research on enzymatic processes and potential inhibitors also employs these cyclopropane derivatives. For example, Zhao and Liu (2002) synthesized 1-Amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for a bacterial enzyme, ACC deaminase, providing insights into the enzyme's mechanism and potential for modulating plant growth and stress responses (Zhao & Hung‐wen Liu, 2002).

Stress Response Modulation in Plants

Furthermore, studies on stress responses in plants have utilized these compounds to explore the role of ACC and its derivatives. Polko and Kieber (2019) reviewed the emerging role of ACC as an ethylene-independent growth regulator, suggesting that ACC plays a signaling role beyond its function as an ethylene precursor. This research provides new perspectives on plant development regulation and stress response mechanisms (Polko & Kieber, 2019).

Propriétés

IUPAC Name |

(1R,2R)-1-carbamoyl-2-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H2,7,8)(H,9,10)/t3-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQPEUUUSGCPNX-AWFVSMACSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]1(C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)

![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)